molecular formula C12H9F8NO B11517264 N-(2,4-Difluorophenyl)-2,2-bis(trifluoromethyl)butanamide

N-(2,4-Difluorophenyl)-2,2-bis(trifluoromethyl)butanamide

Cat. No.: B11517264
M. Wt: 335.19 g/mol
InChI Key: ACAHWZHNPVLOSA-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2,2-bis(trifluoromethyl)butanamide is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-2,2-bis(trifluoromethyl)butanamide typically involves the reaction of 2,4-difluoroaniline with a suitable trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by the addition of a butanoyl chloride derivative to form the final product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2,2-bis(trifluoromethyl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-Difluorophenyl)-2,2-bis(trifluoromethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its stable fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-(2,4-Difluorophenyl)-2,2-bis(trifluoromethyl)butanamide exerts its effects is primarily through the interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This inhibition can occur through the binding to active sites or allosteric sites, disrupting normal biological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • N-(2,4-Difluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide

Uniqueness

N-(2,4-Difluorophenyl)-2,2-bis(trifluoromethyl)butanamide stands out due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties, such as in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C12H9F8NO

Molecular Weight

335.19 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2,2-bis(trifluoromethyl)butanamide

InChI

InChI=1S/C12H9F8NO/c1-2-10(11(15,16)17,12(18,19)20)9(22)21-8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3,(H,21,22)

InChI Key

ACAHWZHNPVLOSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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